molecular formula C10H14O B3028881 Hydroxydicyclopentadiene CAS No. 37275-49-3

Hydroxydicyclopentadiene

Cat. No.: B3028881
CAS No.: 37275-49-3
M. Wt: 150.22 g/mol
InChI Key: LDUKQFUHJZHLRC-QUFPLUETSA-N
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Description

Hydroxydicyclopentadiene, also known as this compound, is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 150.104465066 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cross-Linked ROMP Polymers

Hydroxydicyclopentadiene (DCPD-OH) and its derivatives have been used to create cross-linked thermoset polymers through ring-opening metathesis polymerization (ROMP) with Ru-catalysts. These polymers exhibit thermal properties comparable to polydicyclopentadiene (pDCPD), but with reduced glass transition temperatures and tunable physical properties depending on the substituents attached. This opens up potential applications in creating novel thermoset ROMP homopolymers and copolymers with significantly reduced odor (Saha et al., 2016).

Epoxidation in Organic Chemistry

Hydroxy and acetoxy derivatives of dicyclopentadiene (DCP), including this compound, were epoxidized using H2O2 catalyzed by a quaternary ammonium salt of heteropoly acid under mild conditions. The orientation of the hydroxy group significantly influenced the selectivity of the reaction, demonstrating its application in regio- and stereoselective epoxidation in organic synthesis (Okabayashi et al., 1986).

Hydroxy Gas in Engine Performance

While not directly related to this compound, studies on hydroxy gas (HHO) produced from the electrolysis of different electrolytes reveal its application as a supplementary fuel in compression ignition engines. This research contributes to understanding the role of hydroxy compounds in enhancing engine performance and reducing exhaust emissions (Yilmaz et al., 2010).

Diels-Alder Reaction Mechanisms

This compound's interconversions in the Diels-Alder reaction mechanisms have been studied, suggesting its use in understanding and potentially manipulating such reactions in organic chemistry (Lutz & Roberts, 1961).

Hydroxy Terminated Polymers

Research on hydroxy terminated polybutadiene, a related compound, indicates the significance of hydroxy groups in modifying polymers for various functional applications, which could extend to this compound derivatives (Krishnan et al., 2013).

Safety and Hazards

When handling Hydroxydicyclopentadiene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

Properties

IUPAC Name

(1R,7R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7?,8?,9-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKQFUHJZHLRC-QUFPLUETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC2C1[C@@H]3C[C@H]2C(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37275-49-3
Record name Hexahydro-4,7-methano-1H-indenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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